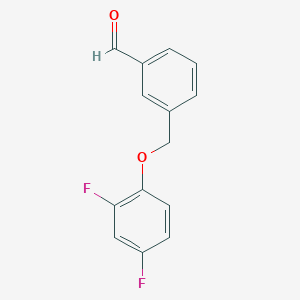

3-((2,4-Difluorophenoxy)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13551625

Molecular Formula: C14H10F2O2

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10F2O2 |

|---|---|

| Molecular Weight | 248.22 g/mol |

| IUPAC Name | 3-[(2,4-difluorophenoxy)methyl]benzaldehyde |

| Standard InChI | InChI=1S/C14H10F2O2/c15-12-4-5-14(13(16)7-12)18-9-11-3-1-2-10(6-11)8-17/h1-8H,9H2 |

| Standard InChI Key | XDFWZTMCRRIEKG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C=O)COC2=C(C=C(C=C2)F)F |

| Canonical SMILES | C1=CC(=CC(=C1)C=O)COC2=C(C=C(C=C2)F)F |

Introduction

3-((2,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2, featuring a benzaldehyde functional group attached to a difluorophenoxy methyl group . This compound belongs to the class of aromatic aldehydes, where the presence of fluorine atoms enhances its chemical properties, potentially contributing to its biological activity and reactivity in various chemical processes.

Synthesis Methods

The synthesis of 3-((2,4-Difluorophenoxy)methyl)benzaldehyde can be achieved through several methods, typically involving the reaction of a benzaldehyde derivative with a difluorophenoxy compound. Specific synthesis routes may vary depending on the starting materials and desired yield.

Related Compounds

Several compounds share structural similarities with 3-((2,4-Difluorophenoxy)methyl)benzaldehyde, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-((2,3-Difluorophenoxy)methyl)benzaldehyde | Similar difluorophenoxy group but different substitution | Variations in fluorine positions may affect reactivity |

| 3-Bromo-4-(2,4-difluorophenoxy)aniline | Contains bromine instead of an aldehyde functional group | Different functional group leading to distinct properties |

| 2,4-Difluorobenzaldehyde | Aldehyde functional group without additional substituents | Simpler structure; serves as a reference for reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume